molecular formula C10H14BFO3 B6310420 (4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid CAS No. 2096338-73-5

(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid

Cat. No.: B6310420
CAS No.: 2096338-73-5
M. Wt: 212.03 g/mol
InChI Key: QIVOFPAWTLZEJC-UHFFFAOYSA-N
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Description

(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of a boronic acid group allows it to form stable covalent bonds with diols, making it useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid typically involves the borylation of an aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for the efficient handling of organolithium reagents and the subsequent borylation reaction, providing high yields and throughput . The use of continuous flow reactors also enhances safety and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, are used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

    Phenols: Formed from the hydrolysis of the boronic acid group.

    Boronic Esters: Formed from oxidation reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluoro-3-methyl-5-propoxyphenyl)boronic acid is unique due to the presence of the propoxy group, which can influence its reactivity and solubility compared to other fluorinated boronic acids. This structural difference can make it more suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

(4-fluoro-3-methyl-5-propoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-3-4-15-9-6-8(11(13)14)5-7(2)10(9)12/h5-6,13-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVOFPAWTLZEJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)OCCC)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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